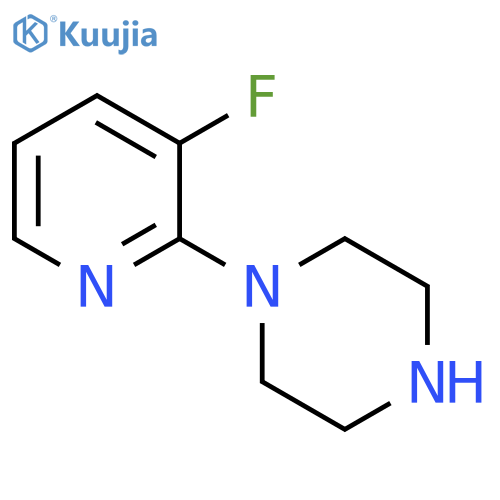Cas no 85386-84-1 (1-(3-Fluoropyridin-2-yl)piperazine)

85386-84-1 structure
商品名:1-(3-Fluoropyridin-2-yl)piperazine
1-(3-Fluoropyridin-2-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(3-Fluoropyridin-2-yl)piperazine
- Piperazine, 1-(3-fluoro-2-pyridinyl)- (9CI)
- Piperazine, 1-(3-fluoro-2-pyridinyl)-
- CS-0029706
- HPYRNHPSWLCJKD-UHFFFAOYSA-N
- GS0764
- DTXSID70234552
- 1-(3-Fluoro-pyridin-2-yl)-piperazine
- Z997723300
- 1-FPP
- 1-(3-Fluoro-2-pyridinyl)piperazine
- 85386-84-1
- L-644,763
- SCHEMBL1758382
- AKOS012026612
- 1-(3-Fluoro-2-pyridyl)piperazine; 3-Fluoro-2-(1-piperazinyl)pyridine
- 1-(3-fluoro-2-pyridyl)piperazine
- BDBM50027024
- L 644
- EN300-120688
- CHEMBL48833
- DTXCID00157043
- DB-277615
- G54510
-
- MDL: MFCD09910293
- インチ: InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
- InChIKey: HPYRNHPSWLCJKD-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(N=C1)N2CCNCC2)F
計算された属性
- せいみつぶんしりょう: 181.102
- どういたいしつりょう: 181.102
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- 密度みつど: 1.167
- ふってん: 295.9°C at 760 mmHg
- フラッシュポイント: 132.7°C
- 屈折率: 1.529
1-(3-Fluoropyridin-2-yl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-120688-10.0g |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 10.0g |
$1951.0 | 2025-02-21 | |
| Enamine | EN300-120688-0.05g |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 0.05g |
$105.0 | 2025-02-21 | |
| Enamine | EN300-120688-5.0g |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 5.0g |
$1316.0 | 2025-02-21 | |
| Chemenu | CM169916-1g |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95% | 1g |
$729 | 2021-08-05 | |
| TRC | B440998-10mg |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440998-100mg |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-120688-2.5g |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 2.5g |
$888.0 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14581-1G |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95% | 1g |
¥ 2,343.00 | 2023-04-13 | |
| Enamine | EN300-120688-1000mg |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 1000mg |
$453.0 | 2023-10-02 | |
| Enamine | EN300-120688-2500mg |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 2500mg |
$888.0 | 2023-10-02 |
1-(3-Fluoropyridin-2-yl)piperazine 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
85386-84-1 (1-(3-Fluoropyridin-2-yl)piperazine) 関連製品
- 907208-90-6(1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:85386-84-1)1-(3-Fluoropyridin-2-yl)piperazine

清らかである:99%
はかる:5g
価格 ($):2944.0